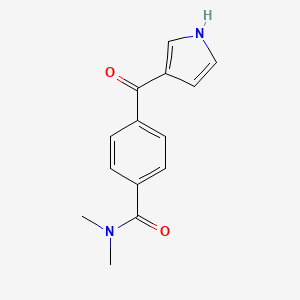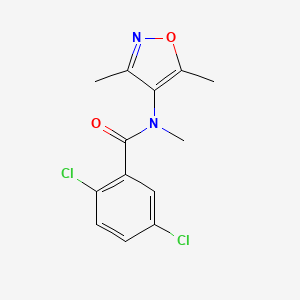
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide, also known as DMXAA, is a small molecular compound that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide's mechanism of action is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines. Cytokines are proteins that play a role in the immune response and can help to fight cancer cells. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has been shown to induce the production of tumor necrosis factor-alpha (TNF-alpha), a cytokine that can cause tumor cell death.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including TNF-alpha and interferon-gamma (IFN-gamma). N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has also been shown to increase the number of immune cells, such as T cells and natural killer cells, in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines. Additionally, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. However, there are also limitations to using N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have different effects depending on the specific type of cancer being studied.
Direcciones Futuras
There are a number of future directions for N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide research. One area of research is focused on understanding its mechanism of action and how it can be used in combination with other cancer therapies. Another area of research is focused on developing new formulations of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide that can be used in clinical trials. Additionally, there is ongoing research into the potential use of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide in combination with immunotherapy for cancer treatment.
Métodos De Síntesis
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of organic solvents and requires careful attention to detail to ensure the purity of the final product. The exact synthesis method used may vary depending on the specific application of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has been studied for its potential use in cancer treatment. Specifically, it has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-15(11(2)21-18-10)19(3)16(20)13-6-7-14-12(9-13)5-4-8-17-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXYDGFAXPEXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)

![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)


![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)



![1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585122.png)
![N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide](/img/structure/B7585143.png)